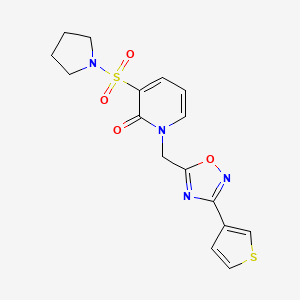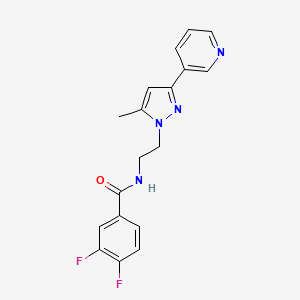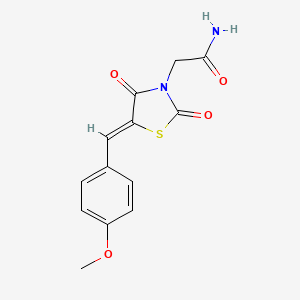
3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality 3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into 1,2,4-oxadiazole derivatives and related heterocycles has demonstrated their versatility and utility in synthesizing compounds with potential biological and pharmacological activities. For example, Tyrkov (2006) explored the synthesis of new modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-3-phenyl- and 5-(2-chloro-1-nitroalkyl)-3-methyl-1,2,4-oxadiazoles, illustrating the reactivity of these compounds with various amines to produce derivatives with potential for further functionalization and study Tyrkov, 2006.
Potential Applications in Materials Science
The research on polymeric and small molecule compounds incorporating oxadiazole rings, such as the work by Variş et al. (2006), who synthesized a new soluble conducting polymer with electrochromic properties, highlights the potential of these structures in developing new materials with specific electronic and optical characteristics. These properties suggest applications in electronics, photonics, and as components in electrochromic devices Variş, 2006.
Biological Activity and Pharmacological Potential
Compounds containing 1,2,4-oxadiazole rings have been extensively studied for their biological activities. For instance, Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, indicating the significant interest in exploiting the pharmacological potential of these heterocycles Redda & Gangapuram, 2007.
Antimicrobial and Antimycobacterial Activities
Further emphasizing the biological relevance, Bayrak et al. (2009) conducted studies on new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, showcasing the broad spectrum of biological activities associated with these and related heterocyclic compounds Bayrak et al., 2009.
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c21-16-13(26(22,23)20-7-1-2-8-20)4-3-6-19(16)10-14-17-15(18-24-14)12-5-9-25-11-12/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMNPCCYYNIGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)

![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)

![[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]amine hydrochloride](/img/structure/B2631350.png)

![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)



![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2631363.png)